4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide
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Overview
Description
4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include trifluoromethylating agents, cyclohexanecarboxylic acid derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Trifluoromethylphenyl derivatives: Compounds with this group often exhibit enhanced stability and bioactivity.
Cyclohexane carboxamide derivatives: These compounds are known for their potential therapeutic applications.
Properties
IUPAC Name |
4-[[2,4-dioxo-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N3O3S/c1-2-11-29-22(32)18-8-6-16(7-9-18)14-31-23(33)21-20(10-12-35-21)30(24(31)34)15-17-4-3-5-19(13-17)25(26,27)28/h3-5,10,12-13,16,18H,2,6-9,11,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSQHCFNWYFGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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